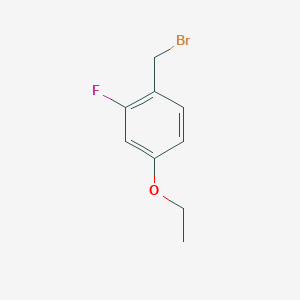

1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWRMDCHTHOCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 4 Ethoxy 2 Fluorobenzene and Its Structural Analogues

Precursor Synthesis and Functionalization Strategies

The foundation of a successful synthesis of 1-(bromomethyl)-4-ethoxy-2-fluorobenzene lies in the efficient preparation of its key precursors. These precursors already contain the substituted benzene (B151609) ring, which is then further functionalized. The primary strategies involve either the synthesis of 4-ethoxy-2-fluorotoluene derivatives or the introduction of the ethoxy group onto a pre-existing fluorinated phenol.

Synthesis of 4-ethoxy-2-fluorotoluene Derivatives

The direct synthesis of 4-ethoxy-2-fluorotoluene serves as a crucial starting point. While specific literature detailing the direct synthesis of this exact molecule is not abundant, its preparation can be inferred from standard organic chemistry transformations. A common approach would be the etherification of 2-fluoro-4-methylphenol.

Alternatively, the synthesis of related substituted fluorotoluenes can provide insight into the methodologies that could be adapted. For instance, the preparation of 2-chloro-4-fluorotoluene has been reported via a diazotization reaction of 2-chloro-4-aminotoluene, followed by pyrolysis. A similar pathway could potentially be envisioned starting from an appropriately substituted aminotoluene to yield a fluorotoluene derivative, which could then be further functionalized.

Introduction of the Ethoxy Group via Etherification Reactions on Fluorinated Phenols

A more common and versatile method for constructing the 4-ethoxy-2-fluorobenzene backbone is through the etherification of a corresponding fluorinated phenol. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgutahtech.edu This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

For the synthesis of 4-ethoxy-2-fluorotoluene, the starting material would be 2-fluoro-4-methylphenol. The reaction proceeds in two main steps:

Deprotonation: The weakly acidic hydroxyl group of 2-fluoro-4-methylphenol is deprotonated using a suitable base to form the corresponding phenoxide ion. Common bases for this step include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile and attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com This step forms the desired ether linkage and a halide salt as a byproduct.

The general reaction scheme is as follows:

Figure 1: Williamson Ether Synthesis for the preparation of 4-ethoxy-2-fluorotoluene.

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of solvent, temperature, and the nature of the leaving group on the ethylating agent (I > Br > Cl). masterorganicchemistry.com

Regioselective Benzylic Bromination Techniques

Once the 4-ethoxy-2-fluorotoluene precursor is obtained, the next critical step is the introduction of a bromine atom at the benzylic position (the methyl group attached to the benzene ring). This transformation must be highly regioselective to avoid bromination of the aromatic ring itself.

Radical Halogenation Approaches (e.g., N-Bromosuccinimide (NBS) Mediated Reactions)

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. thermofisher.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. chemistrysteps.commychemblog.comlibretexts.org

The key steps in the NBS-mediated benzylic bromination are:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with light. This generates initiator radicals.

Propagation: The initiator radical abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•). The bromine radical then abstracts a hydrogen atom from the benzylic position of 4-ethoxy-2-fluorotoluene. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of Br2 (present in low concentration from the reaction of NBS with HBr) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species.

Figure 2: Wohl-Ziegler Bromination of 4-ethoxy-2-fluorotoluene using NBS.

The success of the Wohl-Ziegler reaction relies on maintaining a low concentration of bromine in the reaction mixture, which is achieved by the slow and continuous generation of Br2 from NBS. chemistrysteps.com This minimizes the competing electrophilic addition of bromine to the aromatic ring, which is a particular concern for electron-rich aromatic compounds.

Table 1: Typical Reaction Conditions for Wohl-Ziegler Bromination

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Substrate | 4-ethoxy-2-fluorotoluene |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon tetrachloride (CCl4) (historically), or safer alternatives like acetonitrile or chlorobenzene |

| Initiation | Heat or UV light |

Alternative Chemical and Catalytic Bromination Methods

While NBS is the most common reagent for benzylic bromination, several alternative methods have been developed to address issues such as the use of hazardous solvents like carbon tetrachloride and to improve selectivity for certain substrates.

Bromotrichloromethane (BrCCl3): This reagent can be used for photochemical benzylic bromination, particularly in continuous flow systems. rsc.orgrsc.org It has shown compatibility with electron-rich aromatic substrates where NBS might lead to side reactions. rsc.orgrsc.org

In situ Generation of Bromine: Other methods involve the in-situ generation of bromine radicals from sources other than NBS. For example, the combination of sodium bromate (NaBrO3) and hydrobromic acid (HBr) can be used to generate bromine in a controlled manner for photochemical brominations. researchgate.netbohrium.com Another approach utilizes hydrogen peroxide (H2O2) and HBr for radical benzylic bromination. researchgate.netresearchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): In the presence of a catalytic amount of a Lewis acid like zirconium(IV) chloride (ZrCl4), DBDMH can serve as an effective brominating agent for benzylic positions. scientificupdate.com This method can help prevent the competing bromination of the aromatic ring that can sometimes occur with Brønsted acids. scientificupdate.com

These alternative methods offer a range of options for chemists to choose from based on the specific substrate, desired reaction conditions, and safety considerations.

Convergent and Divergent Synthetic Pathways to the Compound

Convergent Synthesis: In a convergent synthesis, different parts of the molecule are synthesized separately and then brought together in the final steps. For this compound, a convergent approach might involve the synthesis of a brominated aromatic fragment and an ethoxy-containing fragment, which are then coupled. However, for a relatively small molecule like this, a linear sequence is more common. A more plausible convergent strategy would involve preparing 2-fluoro-4-methylphenol and ethyl bromide separately and then combining them in a Williamson ether synthesis, followed by benzylic bromination. This is convergent in the sense that the two key fragments (the phenol and the ethyl group) are prepared independently.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. jove.comorganic-chemistry.org In the context of this compound, 4-ethoxy-2-fluorotoluene would be the key intermediate. From this central molecule, a variety of transformations could be performed on the benzylic methyl group to introduce different functionalities, with bromination being just one possibility. For example, oxidation of the methyl group would lead to the corresponding benzoic acid, while other halogenation reactions could introduce chlorine or iodine. This approach is particularly useful for creating a library of structurally related compounds for applications such as drug discovery.

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 4 Ethoxy 2 Fluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary reaction pathway for 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene with nucleophiles is expected to be the S(_N)2 (bimolecular nucleophilic substitution) reaction. The benzylic position is activated towards S(_N)2 attack due to the ability of the adjacent aromatic ring to stabilize the transition state through π-conjugation. spcmc.ac.in The reaction involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. masterorganicchemistry.com

Exploration of S(_N)2 Pathways with Diverse Nucleophiles (e.g., Amines, Alkoxides, Thiolates, Cyanides)

This compound is anticipated to react readily with a variety of soft and hard nucleophiles to form new carbon-heteroatom or carbon-carbon bonds at the benzylic position.

Amines: Reactions with primary or secondary amines would yield the corresponding secondary or tertiary benzylamines. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HBr byproduct. However, overalkylation to form quaternary ammonium salts can be a competing reaction. researchgate.net

Alkoxides: Treatment with alkoxides, such as sodium ethoxide in ethanol, would proceed via the classic Williamson ether synthesis to produce benzyl ethers. This S(_N)2 reaction is generally efficient for primary benzylic halides. nih.gov

Thiolates: Thiolates are excellent nucleophiles and are expected to react rapidly with this compound to form thioethers (sulfides). These reactions are often fast and high-yielding. organic-chemistry.orgmsu.edu

Cyanides: The cyanide ion is a potent nucleophile that would attack the benzylic carbon to form the corresponding substituted benzyl cyanide. This reaction provides a valuable route for introducing a one-carbon extension, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The general scheme for these reactions is as follows:

Figure 1:

Figure 1:| Nucleophile (Nu:⁻) | Reagent Example | Product Type |

| Amine (R₂NH) | Diethylamine | Secondary/Tertiary Amine |

| Alkoxide (RO⁻) | Sodium Ethoxide | Benzyl Ether |

| Thiolate (RS⁻) | Sodium Thiomethoxide | Thioether |

| Cyanide (CN⁻) | Sodium Cyanide | Benzyl Cyanide |

Kinetic and Stereochemical Studies of Nucleophilic Displacement Reactions

Kinetics: The reaction is expected to follow second-order kinetics, where the rate is dependent on the concentration of both the benzyl bromide substrate and the nucleophile. pharmaguideline.comviu.ca

Rate = k[ArCH₂Br][Nu:⁻]

The rate of reaction is sensitive to the nature of the nucleophile, the solvent, and the electronic effects of the aromatic substituents. For a series of substituted benzyl chlorides reacting with fluoride ions in acetonitrile, a concave Hammett plot is observed, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction relative to the unsubstituted compound, which is characteristic of many S(_N)2 reactions at the benzylic position. kyoto-u.ac.jp

Stereochemistry: If the benzylic carbon were a stereocenter (e.g., by isotopic labeling or substitution with a different group), the S(_N)2 reaction would proceed with a complete inversion of configuration at the carbon center. masterorganicchemistry.comlibretexts.org This is a hallmark of the backside attack mechanism.

Influence of Aromatic Substituents on Benzylic Reactivity and Selectivity

The reactivity of the benzylic carbon in this compound is modulated by the combined electronic and steric effects of the 4-ethoxy and 2-fluoro substituents.

4-Ethoxy Group: This is a strong electron-donating group (EDG) due to its +R (resonance) effect, which is stronger than its -I (inductive) effect. lumenlearning.com The lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing electron density at the ortho and para positions. This donation of electron density can stabilize the S(_N)2 transition state, which has developing partial positive charge on the benzylic carbon, thus accelerating the rate of nucleophilic substitution compared to unsubstituted benzyl bromide. Studies on the solvolysis of 4-methoxybenzyl halides confirm significant stabilization and rate enhancement from the para-alkoxy group. rsc.org

2-Fluoro Group: This is a strong electron-withdrawing group (EWG) due to its powerful -I effect, owing to the high electronegativity of fluorine. libretexts.org It also has a +R effect, but for halogens, the inductive effect dominates. The -I effect of the fluorine at the ortho position will decrease the electron density of the aromatic ring and the benzylic carbon, which tends to destabilize the S(_N)2 transition state and slow the reaction rate. Additionally, the ortho-fluoro group can exert a steric hindrance effect, potentially impeding the approach of the nucleophile to the benzylic carbon, although this effect is generally considered minimal for fluorine due to its small atomic size compared to other halogens. libretexts.org

Metal-Catalyzed Cross-Coupling Transformations

Benzylic halides are known substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide. While more common for aryl and vinyl halides, the coupling of benzyl halides has also been successfully demonstrated. nih.govnih.gov this compound could serve as the electrophilic partner in such a reaction to form diarylmethane derivatives.

The reaction generally requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., JohnPhos, PPh₃), and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govresearchgate.net

Figure 2:

Figure 2:The reaction is tolerant of a wide range of functional groups on the boronic acid partner. nih.gov The electronic nature of the benzyl bromide can influence the reaction efficiency, though systematic studies on substrates with this specific substitution pattern are scarce.

| Catalyst / Ligand | Base | Solvent | Temperature | Outcome |

| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | Moderate to good yields for various benzyl bromides nih.gov |

| PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 80 °C | Good yields with functional group tolerance nih.govresearchgate.net |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 °C | Effective for coupling with heteroarylboronic acids |

Heck and Sonogashira Coupling Reactions with Alkynes and Alkenes

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. wikipedia.org The use of benzyl halides as substrates is well-established. nih.gov this compound could react with alkenes like styrene or acrylates in the presence of a palladium catalyst and a base to form substituted alkenes. Typically, the reaction favors the formation of the more thermodynamically stable E-isomer of the product. lumenlearning.com Nickel-catalyzed variants have also been developed for the Heck-type reactions of benzyl chlorides. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Its application to benzyl halides is less common and can be problematic. The strongly basic conditions often required can lead to competing elimination reactions of the benzyl halide. Furthermore, direct coupling at an sp³-hybridized carbon is mechanistically different and more challenging than the standard sp²-carbon coupling. Some sources explicitly advise against attempting Sonogashira couplings on benzyl bromides due to likely failure or undesired side reactions. reddit.com However, specialized catalytic systems for the cross-coupling of sp³-hybridized carbons are an active area of research. rsc.org

Negishi and Kumada Coupling Reactions for Diverse Aryl/Alkyl Bond Formations

The primary site for cross-coupling reactions on this compound is the C(sp³)-Br bond of the benzylic bromomethyl group. Both Negishi and Kumada couplings are powerful methods for forming new carbon-carbon bonds at this position.

The Kumada coupling utilizes a Grignard reagent (R-MgX) as the nucleophilic partner, typically with a nickel or palladium catalyst. organic-chemistry.orgresearchgate.net The reaction is valued for its use of readily available Grignard reagents. organic-chemistry.org For a substrate like this compound, the reaction would involve the coupling of an aryl, vinyl, or alkyl Grignard reagent with the benzylic position.

The Negishi coupling employs an organozinc reagent (R-ZnX), which offers greater functional group tolerance compared to Grignard reagents. This reaction is typically catalyzed by palladium complexes. The mechanism for both reactions follows a standard catalytic cycle:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the C-Br bond of the benzylic bromide.

Transmetalation: The organic group from the organozinc (Negishi) or organomagnesium (Kumada) reagent is transferred to the metal center.

Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, forming the desired product and regenerating the active catalyst.

Given the benzylic nature of the bromide, these coupling reactions are expected to proceed efficiently. Benzylic halides are known to be reactive substrates in such transformations. nih.govorganic-chemistry.org

| Reaction Type | Catalyst | Ligand | Nucleophile | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Kumada Coupling | Pd(OAc)₂ or NiCl₂(dppp) | Xantphos, dppp | Aryl-MgBr, Alkyl-MgBr | THF, Dioxane | Room Temperature |

| Negishi Coupling | Pd₂(dba)₃ or Pd(PPh₃)₄ | SPhos, XPhos, P(t-Bu)₃ | Aryl-ZnCl, Alkyl-ZnBr | THF, DMF | Room Temp to 80 °C |

Palladium(0)-Catalyzed Approaches and Ligand Optimization

Palladium(0)-catalyzed cross-coupling reactions are central to the functionalization of this compound. semanticscholar.orgmdpi.commdpi.comresearchgate.net The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, particularly influencing the rates of oxidative addition and reductive elimination.

For benzylic electrophiles, a key challenge can be minimizing side reactions such as β-hydride elimination, although this is not a concern for the -CH₂Br group in the title compound. However, ligand selection remains crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or BippyPhos families, are often employed to promote the desired catalytic cycle. nih.govnih.gov For instance, in the Kumada coupling of secondary benzylic bromides, the Xantphos ligand has been shown to be highly effective at minimizing side reactions and promoting the formation of the cross-coupling product with high stereospecificity. organic-chemistry.org Ligand optimization would be a critical first step in developing a specific application for this compound, balancing reactivity with catalyst stability to achieve high yields.

Electrophilic and Radical Reactions on the Aromatic Ring

Directed Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the combined influence of the ethoxy and fluorine substituents. masterorganicchemistry.comchemistrytalk.org The bromomethyl group, being separated from the ring by a saturated carbon, has only a weak deactivating inductive effect and does not significantly influence the regioselectivity.

-OCH₂CH₃ (Ethoxy group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-F (Fluoro group): This is a deactivating, ortho, para-directing group. It is deactivating due to its strong inductive electron withdrawal, but the lone pairs on the fluorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. researchgate.netacs.org

When both groups are present, the powerful activating effect of the ethoxy group dominates. The potential sites for substitution are C3, C5, and C6.

Position C5: This position is ortho to the ethoxy group and meta to the fluoro group.

Position C3: This position is ortho to the fluoro group and meta to the ethoxy group.

Position C6: This position is para to the fluoro group and ortho to the bromomethyl group.

Given the superior activating nature of the ethoxy group, electrophilic substitution is most likely to occur at the position ortho to it, which is C5 . Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield the 5-substituted product as the major isomer.

Controlled Radical Functionalization of the Fluorinated Aromatic Core

The most susceptible site for radical reactions in this compound is the benzylic position. researchgate.netlibretexts.org The stability of the intermediate benzylic radical, which is delocalized over the aromatic ring, significantly lowers the bond dissociation energy of the C-Br bond. masterorganicchemistry.comchemistrysteps.com

While classic radical reactions at this position often involve the abstraction of a hydrogen atom (e.g., benzylic bromination with N-bromosuccinimide), this compound is already brominated. Therefore, radical functionalization would likely proceed via reactions involving the C-Br bond itself, such as in Atom Transfer Radical Polymerization (ATRP) initiation or certain radical-based coupling reactions. However, specific studies on controlled radical functionalization of this particular fluorinated aromatic core are not readily found in the literature.

Reductive and Oxidative Transformations

Selective Reductive Debromination

Selective reductive debromination of this compound would transform the bromomethyl group into a methyl group, yielding 4-ethoxy-2-fluorotoluene. This is a common and generally high-yielding transformation for benzylic halides. Several standard methods can achieve this reduction:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). It is a clean and efficient method for removing benzylic halogens.

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent can effectively replace the bromine with a hydrogen atom.

Dissolving Metal Reduction: Using metals such as zinc in acetic acid can also accomplish the debromination. msu.edu

These reduction methods are generally chemoselective for the weak benzylic C-Br bond and would not affect the more stable C-F bond or the ethoxy group on the aromatic ring.

| Reaction Type | Expected Product Structure | Product Name |

|---|---|---|

| Kumada Coupling (with PhMgBr) | 4-ethoxy-2-fluoro-1-benzylbenzene | 1-Benzyl-4-ethoxy-2-fluorobenzene |

| Electrophilic Nitration | 1-(bromomethyl)-4-ethoxy-2-fluoro-5-nitrobenzene | 1-(Bromomethyl)-4-ethoxy-2-fluoro-5-nitrobenzene |

| Reductive Debromination | 4-ethoxy-2-fluorotoluene | 1-Ethoxy-3-fluoro-4-methylbenzene |

Oxidation of the Benzylic Moiety to Aldehydes or Carboxylic Acids

The benzylic carbon of this compound is susceptible to oxidation, offering synthetic pathways to valuable derivatives such as 4-ethoxy-2-fluorobenzaldehyde and 4-ethoxy-2-fluorobenzoic acid. These transformations involve the conversion of the bromomethyl group into a formyl or carboxyl group, respectively. The reactivity of the benzylic position is enhanced by the adjacent benzene ring, which can stabilize radical or ionic intermediates formed during the oxidation process. Several established methods for the oxidation of benzylic halides are applicable to this substrate, although specific documented examples for this compound are not prevalent in the literature. The choice of oxidizing agent and reaction conditions is crucial in selectively yielding either the aldehyde or the carboxylic acid.

Oxidation to 4-ethoxy-2-fluorobenzaldehyde

The conversion of this compound to 4-ethoxy-2-fluorobenzaldehyde represents a single-step oxidation. This transformation is commonly achieved using reagents that are mild enough to prevent over-oxidation to the carboxylic acid.

One of the most common methods for this conversion is the Kornblum oxidation . This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant. The benzylic bromide is treated with DMSO, often in the presence of a mild base like sodium bicarbonate, to form an alkoxysulfonium salt intermediate. This intermediate then undergoes base-promoted elimination to yield the desired aldehyde.

Another notable method is the Sommelet reaction , which employs hexamine (urotropin). The reaction proceeds through the formation of a quaternary ammonium salt by the reaction of the benzylic bromide with hexamine. Subsequent hydrolysis of this salt in the presence of water or an acid yields the aldehyde.

The Hass-Bender oxidation provides an alternative route, typically using the sodium salt of 2-nitropropane to convert the benzylic halide into an aldehyde.

The following table summarizes the potential conditions for the synthesis of 4-ethoxy-2-fluorobenzaldehyde from this compound based on these established methods.

| Reaction Name | Oxidizing Agent(s) | Typical Solvent(s) | Typical Temperature (°C) | Product |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), NaHCO₃ | DMSO | 100-150 | 4-ethoxy-2-fluorobenzaldehyde |

| Sommelet Reaction | Hexamethylenetetramine (Urotropin), H₂O | Ethanol, Chloroform | Reflux | 4-ethoxy-2-fluorobenzaldehyde |

| Hass-Bender Oxidation | Sodium 2-nitropropanide | Ethanol | Reflux | 4-ethoxy-2-fluorobenzaldehyde |

Oxidation to 4-ethoxy-2-fluorobenzoic acid

Further oxidation of the benzylic moiety leads to the formation of 4-ethoxy-2-fluorobenzoic acid. This can be achieved either directly from this compound using stronger oxidizing agents or by the subsequent oxidation of the intermediate aldehyde, 4-ethoxy-2-fluorobenzaldehyde.

Direct conversion of the benzylic bromide to the carboxylic acid can be accomplished using powerful oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). These reagents are capable of cleaving the carbon-bromine bond and fully oxidizing the benzylic carbon. The reaction conditions, such as temperature and concentration of the oxidant, need to be carefully controlled to avoid potential side reactions on the aromatic ring, although the electron-withdrawing nature of the fluorine and the ethoxy group's directing effects influence the ring's reactivity.

Alternatively, a two-step process involving the initial formation of the aldehyde followed by its oxidation is a common and often more controllable strategy. Aldehydes are readily oxidized to carboxylic acids using a variety of reagents, including potassium permanganate, chromic acid, or milder oxidants like silver oxide (Tollens' reagent).

Below is a table outlining potential reaction conditions for the synthesis of 4-ethoxy-2-fluorobenzoic acid.

| Starting Material | Oxidizing Agent(s) | Typical Solvent(s) | Typical Temperature (°C) | Product |

| This compound | Potassium permanganate (KMnO₄), H₂SO₄ | Water, Acetone | Reflux | 4-ethoxy-2-fluorobenzoic acid |

| This compound | Nitric acid (HNO₃) | Water | Reflux | 4-ethoxy-2-fluorobenzoic acid |

| 4-ethoxy-2-fluorobenzaldehyde | Potassium permanganate (KMnO₄) | Acetone, Water | Room Temperature | 4-ethoxy-2-fluorobenzoic acid |

| 4-ethoxy-2-fluorobenzaldehyde | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temperature | 4-ethoxy-2-fluorobenzoic acid |

Applications As a Building Block in Complex Molecular Architectures

Construction of Advanced Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene serves as a key reagent for introducing the 4-ethoxy-2-fluorobenzyl moiety into various heterocyclic systems.

The introduction of fluorinated benzyl groups into nitrogen-containing heterocycles is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.

Thiazinanes: A notable application involves the synthesis of 1,2-thiazinane-1,1-dioxide derivatives. In a multi-step synthesis, a closely related analogue, 4-bromo-1-(bromomethyl)-2-fluorobenzene, is used to introduce a fluorinated benzyl group onto a sultam ring intermediate. This reaction proceeds via N-alkylation, where the nitrogen atom of the sultam displaces the bromide of the bromomethyl group. This demonstrates the utility of such reagents in constructing complex sulfonamides, which are important pharmacophores. It is plausible that this compound could be employed in a similar manner to generate analogous thiazinane structures with the 4-ethoxy-2-fluorobenzyl moiety.

Piperazines: The N-alkylation of piperazines with benzyl halides is a fundamental reaction in the synthesis of a wide range of biologically active compounds. The reaction of this compound with a monosubstituted piperazine would readily yield N-(4-ethoxy-2-fluorobenzyl)piperazine derivatives. These compounds are of interest in medicinal chemistry, with related N-benzylpiperazine scaffolds appearing in drugs targeting various receptors in the central nervous system. The synthesis of piperazine-based fibroblast activation protein (FAP) inhibitors, for example, often involves the coupling of a piperazine core with various substituted aromatic moieties, highlighting the importance of this synthetic strategy. uky.edu

Indoles: The functionalization of indoles at the N1 or C3 position with benzyl groups is a common strategy in the development of new therapeutics. While direct alkylation of the indole nitrogen with this compound is a straightforward approach, C3-benzylation can also be achieved through various methods, including Friedel-Crafts-type reactions. The resulting 4-ethoxy-2-fluorobenzyl-substituted indoles would be of interest for their potential biological activities, as fluorinated indoles are known to exhibit a wide range of pharmacological properties. nih.gov

Table 1: Examples of Heterocycle Synthesis

| Heterocycle | Synthetic Strategy | Reagent |

|---|---|---|

| Thiazinane | N-alkylation of a sultam intermediate | 4-bromo-1-(bromomethyl)-2-fluorobenzene (analogue) |

| Piperazine | N-alkylation of a piperazine derivative | This compound |

Beyond direct substitution, the 4-ethoxy-2-fluorobenzyl moiety can be incorporated into acyclic precursors that are then used in ring-forming reactions. The presence of the fluorinated aromatic ring can influence the stereochemical outcome of these cyclizations and impart desirable properties to the resulting cyclic systems. The reactivity of the benzyl bromide allows for its attachment to a variety of functional groups that can then participate in intramolecular reactions to form new rings.

Precursor in Multistep Organic Syntheses

The utility of this compound extends to its role as a key intermediate in the total synthesis of complex natural products and other target molecules.

In the rational design of a synthetic route, chemists often disconnect a complex target molecule into smaller, more readily available building blocks. This compound, with its defined pattern of substitution, represents a valuable synthon for the 4-ethoxy-2-fluorophenylmethyl fragment. This fragment may be a key component of a larger bioactive molecule, where the fluorine and ethoxy groups contribute to the desired pharmacological profile. The predictable reactivity of the bromomethyl group allows for its reliable incorporation into a growing molecular framework.

The incorporation of the 4-ethoxy-2-fluorophenylmethyl group into molecules with multiple functional groups requires careful planning to ensure chemoselectivity. The high reactivity of the primary benzylic bromide allows for its selective reaction with a range of nucleophiles, including amines, alcohols, thiols, and carbanions, often under mild conditions. This enables the introduction of the fluorinated benzyl group without affecting other, less reactive functional groups within the molecule. Protecting group strategies can also be employed to temporarily mask more reactive sites, allowing for the selective reaction at the desired position with this compound.

Role in the Synthesis of Fluorinated Materials

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for advanced materials applications. While specific examples of the use of this compound in materials science are not extensively documented, its structure suggests several potential roles.

It could potentially be used as a monomer or a precursor to a monomer in polymerization reactions. For example, it could be used to introduce the 4-ethoxy-2-fluorobenzyl side chain into polymers, which could modify the physical and chemical properties of the resulting material. The presence of the fluorine atom would be expected to enhance the thermal stability and chemical resistance of the polymer.

Furthermore, this compound could serve as a surface modifying agent. By grafting the 4-ethoxy-2-fluorophenylmethyl group onto the surface of a material, its surface energy could be lowered, leading to enhanced hydrophobicity and oleophobicity. Such properties are highly sought after for applications such as self-cleaning surfaces and anti-fouling coatings.

Monomer Preparation for Specialized Polymer Architectures

The bromomethyl group of this compound serves as a highly reactive site for nucleophilic substitution, making it an ideal starting point for the synthesis of a wide array of monomers. These monomers can then be polymerized to create materials with tailored properties.

One of the primary methods for leveraging the reactivity of this compound is through the Williamson ether synthesis . This reaction allows for the facile introduction of a variety of functional groups by reacting the bromomethyl moiety with alcohols or phenols. For instance, reaction with a diol can lead to the formation of α,ω-difunctionalized monomers, which can then undergo polycondensation reactions to yield polyethers. The presence of the ethoxy and fluoro substituents on the aromatic ring can influence the solubility and thermal properties of the resulting polymers.

Another significant application is in the synthesis of monomers for poly(p-phenylenevinylene) (PPV) and its derivatives, a class of conducting polymers with important applications in organic light-emitting diodes (OLEDs). The Gilch polymerization, a common route to PPVs, often utilizes bis(halomethyl)benzene derivatives. nih.gov While direct polymerization of this compound itself is not typical for linear PPVs, its functionalization is a key step in creating more complex, hyperbranched, or side-chain functionalized PPV derivatives. nih.gov For example, it can be used to introduce the 4-ethoxy-2-fluorobenzyl group as a side chain onto a polymer backbone, thereby modifying the polymer's solubility and electronic properties.

The Wittig reaction provides another synthetic avenue to vinyl-functionalized monomers. By first converting the bromomethyl group to a phosphonium salt, and subsequently reacting it with an aldehyde, a styrenic monomer can be prepared. This monomer can then be polymerized via free radical or controlled radical polymerization techniques to afford polymers with pendant 4-ethoxy-2-fluorophenyl groups.

| Reaction Type | Reactant | Resulting Monomer Type | Potential Polymer Architecture |

| Williamson Ether Synthesis | Diols, Phenols | Ether-containing monomers | Polyethers, Side-chain functionalized polymers |

| Wittig Reaction | Aldehydes (after conversion to phosphonium salt) | Styrenic monomers | Polystyrenes with functional pendants |

| Functionalization for Gilch Polymerization | - | Precursors for hyperbranched polymers | Hyperbranched Poly(p-phenylenevinylene)s |

Synthetic Routes to Optoelectronic and Liquid Crystalline Precursors

The unique electronic characteristics of the this compound moiety make it an attractive component in the design of molecules for optoelectronic and liquid crystalline applications. These fields often require molecules with specific shapes, polarizabilities, and intermolecular interactions.

In the realm of liquid crystals , calamitic (rod-shaped) mesogens are a major class of materials. mdpi.comtcichemicals.com These molecules typically consist of a rigid core with flexible terminal chains. This compound can be used to synthesize precursors for such molecules. For example, the bromomethyl group can be used to link the substituted phenyl ring to another aromatic core via an ether linkage (Williamson ether synthesis). francis-press.com Subsequent modifications can then be performed to build up the full calamitic structure. The fluorine and ethoxy substituents can influence the mesophase behavior, such as the nematic or smectic phase stability and transition temperatures, due to their effects on molecular polarity and polarizability. mdpi.comyildiz.edu.tr

For optoelectronic materials , particularly those used in organic electronics, precise control over the molecular structure is crucial for tuning properties like fluorescence and charge transport. nih.gov The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between sp-hybridized (alkynyl) and sp2-hybridized (aryl or vinyl) carbons. researchgate.netbeilstein-journals.org While the bromomethyl group itself does not directly participate in the Sonogashira coupling, it can be readily converted to other functional groups that do. For instance, it can be used to attach the 4-ethoxy-2-fluorobenzyl group to a molecule that will subsequently undergo a Sonogashira coupling reaction. This allows for the incorporation of this electronically distinct unit into larger conjugated systems, thereby influencing the HOMO/LUMO energy levels and the photophysical properties of the final material.

The synthesis of precursors often involves multi-step reaction sequences where the reactivity of the bromomethyl group is harnessed in an early step to introduce the desired structural motif. The resulting intermediates can then be further elaborated to yield the final target molecules.

| Application Area | Key Synthetic Reaction | Role of this compound | Resulting Molecular Feature |

| Liquid Crystals | Williamson Ether Synthesis | Introduction of a substituted phenyl core | Precursor for calamitic mesogens |

| Optoelectronic Materials | Functionalization prior to Sonogashira Coupling | Incorporation of an electronically distinct benzyl group | Modification of electronic and photophysical properties |

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Signatures in Support of Synthetic Research

In modern synthetic chemistry, the unambiguous identification and structural confirmation of newly synthesized compounds are paramount. While experimental spectroscopic techniques form the cornerstone of this process, theoretical and computational chemistry provides a powerful complementary approach. By predicting the spectroscopic signatures of a target molecule before or during its synthesis, chemists can gain valuable insights, aiding in the interpretation of experimental data and confirming the desired molecular structure. For a molecule such as 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene, computational methods can predict its vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with a useful degree of accuracy.

Vibrational Spectroscopy (FT-IR, Raman) Mode Assignments and Intensities

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, probes the quantized vibrational states of a molecule. Each vibrational mode, corresponding to a specific type of bond stretching, bending, or wagging, has a characteristic frequency. Computational methods, particularly those based on Density Functional Theory (DFT), can calculate these vibrational frequencies and their corresponding intensities in both FT-IR and Raman spectra. walshmedicalmedia.comresearchgate.net

For this compound, a full vibrational analysis can be performed. The molecule, with its substituted benzene (B151609) ring, is expected to exhibit a series of characteristic vibrational modes. The calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and other theoretical approximations, can be correlated with experimental spectra. niscpr.res.in This allows for a detailed assignment of each observed peak to a specific molecular motion.

Below is a table of predicted vibrational modes for this compound, based on DFT calculations and comparison with similar substituted benzenes. niscpr.res.inirphouse.comnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

|---|---|---|---|

| ~3080 | Medium | Strong | Aromatic C-H stretch |

| ~2985 | Strong | Medium | Asymmetric CH₃ stretch (ethoxy) |

| ~2940 | Strong | Medium | Asymmetric CH₂ stretch (ethoxy) |

| ~2880 | Medium | Medium | Symmetric CH₃ stretch (ethoxy) |

| ~1615 | Strong | Strong | Aromatic C=C stretch |

| ~1510 | Strong | Strong | Aromatic C=C stretch |

| ~1480 | Medium | Medium | CH₂ scissoring (ethoxy & bromomethyl) |

| ~1250 | Very Strong | Medium | Asymmetric C-O-C stretch (ethoxy) |

| ~1220 | Strong | Weak | C-F stretch |

| ~1040 | Strong | Medium | Symmetric C-O-C stretch (ethoxy) |

| ~880 | Strong | Weak | Aromatic C-H out-of-plane bend |

The comparison between the predicted and experimental spectra can confirm the presence of the various functional groups and their connectivity, thus verifying the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Confirmation in Synthetic Products

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Computational chemistry can predict the chemical shifts of these nuclei, providing a theoretical spectrum that can be directly compared to experimental results. mdpi.com

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, the electron-withdrawing effects of the fluorine and bromine atoms, and the electron-donating effect of the ethoxy group, will all influence the chemical shifts of the aromatic protons and carbons. libretexts.org Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can model these effects. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (adjacent to F) | ~7.15 | Doublet of doublets |

| Ar-H (adjacent to ethoxy) | ~6.90 | Doublet |

| Ar-H (adjacent to bromomethyl) | ~7.05 | Doublet |

| -CH₂-Br | ~4.50 | Singlet |

| -O-CH₂- | ~4.10 | Quartet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F | ~158 (d, ¹JCF ≈ 245 Hz) |

| C-O | ~150 |

| C-H (aromatic) | ~118 |

| C-H (aromatic) | ~116 |

| C-H (aromatic) | ~115 (d, ²JCF ≈ 20 Hz) |

| C-CH₂Br | ~129 |

| -O-CH₂- | ~64 |

| -CH₂-Br | ~32 |

By matching the predicted chemical shifts and coupling patterns with the experimental NMR data, the precise substitution pattern on the benzene ring and the integrity of the side chains can be unequivocally confirmed.

Non-Linear Optical (NLO) Property Predictions of Analogous Structures

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com The NLO response of a molecule is governed by its hyperpolarizability (β). The introduction of electron-donating and electron-withdrawing groups onto a π-conjugated system, like a benzene ring, can significantly enhance the molecular hyperpolarizability. acs.orgunifr.ch

While direct experimental data for this compound may not be available, computational methods can predict its NLO properties and those of analogous structures. unifr.ch The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine and bromomethyl groups suggests that this molecule could exhibit a notable NLO response. Fluorine substitution, in particular, has been studied for its effects on the NLO properties of aromatic systems. sci-hub.seresearchgate.net

Theoretical calculations can determine the static and frequency-dependent hyperpolarizabilities. A table of predicted first hyperpolarizability (β) values for this compound and related structures is presented to illustrate the structure-property relationships. These values are typically calculated using methods like DFT. sonar.ch

Table 4: Predicted First Hyperpolarizability (β) for Analogous Substituted Benzenes

| Compound | Donor Group | Acceptor Group(s) | Predicted β (a.u.) |

|---|---|---|---|

| Benzene | - | - | ~0 |

| Fluorobenzene | - | -F | ~25 |

| Anisole | -OCH₃ | - | ~130 |

| p-Fluoroanisole | -OCH₃ | -F | ~150 |

| 1-Bromo-4-fluorobenzene | - | -F, -Br | ~40 |

| This compound | -OCH₂CH₃ | -F, -CH₂Br | ~200 - 350 |

These predictions allow for the in silico screening of candidate molecules for desired NLO properties, guiding synthetic efforts toward the most promising structures. The combination of donor (ethoxy) and acceptor (fluoro, bromomethyl) groups in this compound is predicted to result in a significantly enhanced hyperpolarizability compared to singly substituted benzenes, highlighting its potential as a component in NLO materials.

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes Utilizing 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

The development of asymmetric synthetic routes is a pivotal area of research for creating chiral molecules that are often essential for pharmaceutical applications. Utilizing this compound in enantioselective transformations can lead to the synthesis of high-value, optically active compounds.

Future research is directed towards employing this fluorinated building block in asymmetric C-C bond-forming reactions. nih.gov Methodologies such as transition metal-catalyzed cross-coupling reactions, using chiral ligands, are promising. For instance, nickel/photoredox dual catalysis, which has been successful for the asymmetric cross-coupling of other aryl bromides, could be adapted to reactions involving this compound to produce N-benzylic heterocycles with high enantioselectivity. nih.gov The development of novel chiral ligands, such as bi-oxazolines (BiOX), will be crucial for achieving high yields and enantiomeric excesses. nih.gov

Another promising avenue is the use of biocatalysis. chemrxiv.orgnih.gov Enzymes, such as ene reductases, have demonstrated the ability to perform highly selective reductions of fluorinated substrates, offering a green and efficient method for producing chiral fluorinated compounds. chemrxiv.org Future work could involve engineering enzymes like cytochrome P450s or lipases to specifically recognize and transform this compound or its derivatives into single-enantiomer products. nih.govnih.gov

Table 1: Potential Asymmetric Catalytic Systems for this compound

| Catalytic System | Reaction Type | Potential Chiral Product | Advantages |

|---|---|---|---|

| Nickel/Photoredox with Chiral Ligands | Asymmetric Cross-Coupling | Chiral N-Benzylic Heterocycles | High enantioselectivity, mild reaction conditions. nih.gov |

| Rhodium Catalysis | Asymmetric Cyclopropanation | Chiral Cyclopropane Derivatives | Access to strained ring systems with high stereocontrol. policycommons.net |

| Biocatalysis (e.g., Ene Reductases) | Asymmetric Reduction | Chiral Fluoroalkanes | High selectivity, environmentally benign conditions. chemrxiv.org |

Exploration of Sustainable and Green Chemistry Protocols for Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. uniroma1.it Research into sustainable protocols for the synthesis and transformation of this compound is focused on reducing waste, avoiding hazardous reagents, and improving energy efficiency. monash.edu

A key area is the replacement of traditional bromomethylation methods, which often use hazardous reagents like paraformaldehyde and hydrogen bromide, with greener alternatives. acs.orgsemanticscholar.org Exploring solvent-free reaction conditions or the use of more environmentally benign solvents is a significant goal. researchgate.net Water, supercritical carbon dioxide (scCO₂), and fluorous solvents are being investigated as alternatives to volatile organic compounds (VOCs). ijsr.netsemanticscholar.orgstfc.ac.uk Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are particularly interesting as they can enhance reactivity and are often non-nucleophilic, preventing side reactions. acs.org

Table 2: Comparison of Green Solvents for Organic Synthesis

| Solvent | Key Properties | Potential Application for this compound |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant, cheap. ijsr.net | Nucleophilic substitution reactions. |

| Supercritical CO₂ | Non-toxic, readily available, tunable properties. stfc.ac.uk | Extraction and purification, reactions under supercritical conditions. |

| Ionic Liquids | Low vapor pressure, high thermal stability. semanticscholar.org | Catalytic reactions, replacing volatile organic solvents. |

Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.neteuropa.eu The application of these technologies to the synthesis and subsequent reactions of this compound is a promising area for future research.

The synthesis of this compound can involve exothermic and potentially hazardous steps. europa.eu Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. europa.eu This enhanced safety is particularly important when handling reactive intermediates. The small reactor volumes mean that only a small amount of hazardous material is present at any given time. europa.eu

Flow chemistry also enables the telescoping of multi-step syntheses, where the output from one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps. nih.govnih.gov This approach can significantly reduce synthesis time and waste generation. For transformations involving this compound, a flow setup could integrate its synthesis followed immediately by a nucleophilic substitution or cross-coupling reaction in a continuous sequence. uc.pt

Table 3: Batch vs. Flow Synthesis for a Hypothetical Reaction of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions due to poor heat transfer. | Enhanced safety due to high surface-to-volume ratio and excellent heat transfer. europa.eu |

| Scalability | Challenging to scale up, potential for changes in reaction profile. | Easily scalable by running the system for longer or using multiple reactors in parallel. uc.pt |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over reaction parameters leading to higher reproducibility. researchgate.net |

| Reaction Time | Often longer due to slower heating/cooling and addition rates. | Significantly shorter reaction times due to rapid mixing and heat transfer. |

| Product Purity | May require extensive purification due to side reactions. | Often yields purer products, minimizing the need for purification. europa.eu |

Bioisosteric Modifications of the Ethoxy and Fluoro Groups and their Synthetic Implications

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing the pharmacological properties of a lead compound. benthamscience.com Modifying the ethoxy and fluoro groups of this compound can lead to new building blocks with altered lipophilicity, metabolic stability, and binding interactions. mdpi.comresearchgate.net

The ethoxy group, for instance, could be replaced with other alkoxy groups or, more significantly, with a trifluoromethoxy group (-OCF₃). The -OCF₃ group is highly lipophilic and metabolically stable, making it an attractive substituent in drug design. mdpi.comnih.gov The synthesis of a 1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene analogue would provide a valuable tool for medicinal chemists.

Similarly, the strategic replacement of the fluorine atom could be explored. While fluorine itself offers many benefits, replacing it with other groups like a trifluoromethyl (-CF₃) group could dramatically alter the electronic properties and lipophilicity of the molecule. mdpi.comlincoln.ac.uk Research in this area would involve developing synthetic routes to these modified analogues and evaluating their reactivity and utility in building more complex molecules. The unique effects of fluorine substitution can dramatically influence chemical outcomes, sometimes enabling new types of transformations not seen in their non-fluorinated counterparts. rsc.org

Table 4: Potential Bioisosteric Replacements and Their Effects

| Original Group | Bioisosteric Replacement | Predicted Effect on Properties | Synthetic Implication |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Trifluoromethoxy (-OCF₃) | Increased lipophilicity and metabolic stability. mdpi.comnih.gov | Requires development of trifluoromethoxylation methods. |

| Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Increased steric bulk, potentially altering binding selectivity. | Straightforward synthesis from the corresponding phenol. |

| Fluoro (-F) | Trifluoromethyl (-CF₃) | Increased lipophilicity, strong electron-withdrawing effect. mdpi.com | Requires different starting materials or trifluoromethylation strategies. |

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

Optimizing chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced spectroscopic techniques applied in-situ (in the reaction mixture) provide real-time data, enabling rapid process development and control.

For the synthesis of this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be a powerful tool. wiley.com It allows for the direct observation of reactants, intermediates, and products as the reaction progresses, providing quantitative kinetic data without the need for sampling and quenching. wiley.comchemrxiv.org Given the presence of fluorine, ¹⁹F NMR would be particularly valuable, offering a sensitive and selective probe to monitor the formation and transformation of fluorinated species. researchgate.net This is especially relevant when coupled with continuous flow systems, allowing for online reaction analysis and automated process optimization. researchgate.net

Other Process Analytical Technologies (PAT) such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can also be implemented. These vibrational spectroscopy techniques can monitor the disappearance of starting material functional groups and the appearance of product functional groups in real-time, providing valuable insights into the reaction progress.

Table 5: Spectroscopic Techniques for In-situ Reaction Monitoring

| Technique | Information Provided | Applicability to this compound Synthesis |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Quantitative concentration of species, structural information, kinetic data. wiley.comchemrxiv.org | ¹⁹F NMR is ideal for tracking the fluorinated aromatic ring. ¹H NMR can monitor the bromomethyl group formation. researchgate.net |

| FT-IR Spectroscopy | Changes in functional groups (e.g., C-O, C-Br bonds). | Monitoring the conversion of the starting hydroxymethyl or methyl group. |

| Raman Spectroscopy | Complementary vibrational information, good for aqueous and solid-phase systems. | Useful for monitoring reactions in various media and identifying crystalline intermediates or products. |

| Mass Spectrometry (e.g., DESI-MS) | Identification of intermediates and products by mass-to-charge ratio. | Can be used for online analysis in flow chemistry setups to quickly screen reaction conditions. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.